3-(1H-indol-5-yl)oxazolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-(1H-indol-5-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H10N2O2/c14-11-13(5-6-15-11)9-1-2-10-8(7-9)3-4-12-10/h1-4,7,12H,5-6H2 |
InChI Key |
WUELJXAQCSXFKI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Molecular Pharmacology and Investigation of Biological Targets
Modulation of Serotonin (B10506) Receptors by Indole-Oxazolidinone Derivatives
Derivatives of the indole-oxazolidinone scaffold have been identified as potent modulators of serotonin (5-HT) receptors, a family of G-protein-coupled receptors crucial in neuroscience and implicated in conditions like migraine. nih.govnih.gov
Research has highlighted the role of indole-oxazolidinone derivatives as agonists for the 5-HT1B, 5-HT1D, and 5-HT1F receptors, which are key targets for antimigraine therapies. nih.govbioworld.com The "triptan" class of drugs acts on these receptors to induce vasoconstriction of dilated cerebral blood vessels and inhibit the release of pro-inflammatory neuropeptides. nih.gov
A specific derivative, 4-[3-(trans-3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl]-(4S)-oxazolidin-2-one (4991W93), was developed as a partial agonist for the 5-HT(1B/1D) receptors. nih.gov This compound also demonstrated significant activity at 5-HT(1F) receptors and proved to be a highly potent inhibitor of electrically induced plasma extravasation, a key process in migraine pathophysiology. nih.gov Further studies into 3-[2-(pyrrolidin-1-yl)ethyl]indoles revealed that modifying the indole (B1671886) 5-substituent to include an oxazolidinone ring resulted in compounds that are full agonists at human 5-HT receptors. nih.gov
| Compound | Receptor Target | Activity | Key Findings | Reference |
| 4991W93 | 5-HT1B/1D, 5-HT1F | Partial Agonist | Potent inhibitor of plasma extravasation. | nih.gov |
| Oxazolidinones 24a,b | h5-HT1D | Full Agonist | Showed high selectivity for the h5-HT1D subtype. | nih.gov |
Achieving selectivity among serotonin receptor subtypes is a critical goal in drug development to maximize efficacy while minimizing side effects. In the search for selective h5-HT1D receptor agonists, researchers found that modifying the 5-position of the indole ring was a successful strategy. nih.gov
Mechanistic Insights into Biological Effects
The unique structure of 3-(1H-indol-5-yl)oxazolidin-2-one, which combines an indole moiety with an oxazolidinone ring, is central to its biological activity. Research into structurally similar compounds provides a foundation for understanding its potential mechanisms of action.
Inhibition of Electrically Induced Plasma Extravasation
While direct studies on this compound are not extensively documented in publicly available research, a structurally related compound, 4-[3-(trans-3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl]-(4S)-oxazolidin-2-one (also known as 4991W93), has been identified as a potent inhibitor of electrically induced plasma extravasation. drugbank.com Plasma extravasation, the leakage of plasma from blood vessels into the surrounding tissue, is a key process in inflammation and is implicated in conditions such as migraine.
The inhibitory action of 4991W93 is linked to its activity as a partial agonist at 5-HT(1B/1D) receptors. drugbank.com The indole core of this molecule is a critical feature for this binding. Given that this compound shares the indol-5-yl-oxazolidinone scaffold, it is plausible that it may also exhibit inhibitory effects on plasma extravasation through a similar mechanism. The inhibition of this process is a crucial therapeutic target for mitigating the effects of certain inflammatory conditions. nih.gov
Table 1: Activity of a Structurally Related Compound
| Compound | Biological Target | Activity |
|---|---|---|
| 4-[3-(trans-3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl]-(4S)-oxazolidin-2-one (4991W93) | 5-HT(1B/1D) Receptors | Partial Agonist |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Critical Structural Features for Receptor Binding and Biological Activity
The indole (B1671886) nucleus is a key pharmacophore, and modifications to this ring system can significantly alter the biological activity of the compound. Research into various indole derivatives has shown that the nature and position of substituents are crucial for antimicrobial potency. For instance, studies on indole derivatives incorporating triazole and thiadiazole rings have demonstrated that substitutions on the indole ring lead to notable differences in antimicrobial effects. nih.gov
Specifically, the presence of a chloro substituent has been found to be beneficial for the activity of triazolylindole derivatives. nih.gov In one study, derivatives featuring a meta-chlorophenyl group exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values comparable to the antibiotic ciprofloxacin. nih.gov This suggests that both the indole ring itself and the specific side chains attached to it are important for biological activity. nih.gov The introduction of different substituent groups on the indole can cause variations in activity, indicating that these modifications influence the compound's interaction with its biological target. nih.gov
Table 1: Impact of Indole Moiety Substituents on Antimicrobial Activity
| Substituent Group | Position | Observed Effect on Activity | Reference |
|---|---|---|---|
| Chloro | meta- (on phenyl side group) | Beneficial; potent activity against MRSA. | nih.gov |
| Hydroxy | - | Reported as beneficial for activity in some triazolylindole derivatives. | nih.gov |
Significance of Substitutions on the Oxazolidinone Ring
The oxazolidinone ring is another critical component for the biological activity of this class of compounds. The C5 position of the oxazolidinone ring is a primary site for modification to optimize activity. nih.govnih.gov Structure-activity relationship studies have explored the conversion of the 5-acetylaminomethyl moiety, a common feature in many oxazolidinones, into other functional groups. nih.gov
These investigations have revealed that the antibacterial activity is greatly affected by the nature of the C5-substituent. nih.gov For example, replacing the carbonyl oxygen (=O) of the acetamido group at the C5 position with a thiocarbonyl sulfur (=S) to create a thiourea (B124793) group resulted in a 4- to 8-fold enhancement of in vitro antibacterial activity compared to linezolid (B1675486). nih.gov Conversely, elongating the methylene (B1212753) chain at this position or converting the acetamido group into a guanidino moiety led to a decrease in antibacterial activity. nih.gov
Table 2: Effect of C5 Substitutions on the Oxazolidinone Ring
| Modification at C5 Position | Resulting Group | Impact on Antibacterial Activity | Reference |
|---|---|---|---|
| Replacement of Carbonyl Oxygen with Sulfur | 5-Thiourea group | Enhanced in vitro activity (4-8 times stronger than linezolid) | nih.gov |
| Elongation of Methylene Chain | - | Decreased activity | nih.gov |
Role of Stereochemistry in Pharmacological Efficacy and Specificity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in determining the pharmacological efficacy and specificity of drugs. nih.gov For chiral drugs like 3-(1H-indol-5-yl)oxazolidin-2-one, the two enantiomers (mirror-image isomers) can exhibit significant differences in their biological properties, including receptor binding, metabolic rate, and potency. nih.gov
The specific spatial orientation of a molecule is crucial for its ability to interact effectively with its biological target, such as an enzyme or a receptor binding site. nih.gov In the case of oxazolidinones, their mechanism of action involves binding to the 50S ribosomal subunit of bacteria, a process that is highly sensitive to the drug's 3D structure. nih.govqut.edu.au The synthesis of active oxazolidinones often employs specific chiral starting materials to ensure the correct stereoconfiguration is obtained. For example, the use of (R)-(-)-glycidyl butyrate (B1204436) in the synthesis of oxazolidinone analogues ensures the formation of the pharmacologically active (R)-enantiomer. nih.gov This stereochemical precision is essential, as the inactive enantiomer may not fit correctly into the binding site on the ribosome, rendering it ineffective. nih.gov Therefore, controlling the stereochemistry is a critical aspect of designing and synthesizing effective and specific oxazolidinone-based agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new compounds and guiding rational drug design.
2D-QSAR studies correlate biological activity with 2D molecular descriptors that can be calculated from the chemical structure. These descriptors can include constitutional, topological, chemical, and quantum chemical properties. researchgate.net For oxazolidinone antibacterial agents, 2D-QSAR models have been developed to predict their activity against various bacterial strains. nih.govresearchgate.net
These models have successfully used techniques like partial least squares (PLS) regression and artificial neural networks (ANN) to handle linear and nonlinear structure-activity relationships. researchgate.net One study concluded that the antibacterial activity of 3-aryloxazolidin-2-ones is strongly dependent on electronic factors, expressed by the lowest unoccupied molecular orbital energy (LUMO), and spatial factors, expressed by density. nih.gov Thermodynamic factors such as molar refractivity and heat of formation also play a role. The predictive ability of these models is often validated using an external test set of compounds, with high correlation values indicating a robust and reliable model. researchgate.net
3D-QSAR methods extend the analysis into three-dimensional space, considering the shape and electronic properties of the molecules. These techniques require the structural alignment of the compounds in a dataset and are powerful tools for understanding the steric and electrostatic interactions between a ligand and its receptor. nih.gov
Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that calculates the steric and electrostatic fields around a set of aligned molecules. nih.govnih.gov For oxazolidinone antibacterials, CoMFA studies have shown a strong correlation between these fields, along with lipophilicity (ClogP), and their in vitro activity against strains like MRSA. nih.govnih.gov The resulting models are often visualized as 3D contour maps, which highlight regions where modifications to the molecule would likely enhance or decrease activity. mdpi.com For instance, a CoMFA model might show that bulky, sterically favorable groups are preferred in one region, while electronegative, electrostatic-favorable groups are beneficial in another. nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. nih.govmdpi.com This provides a more detailed understanding of the intermolecular interactions governing biological activity. CoMSIA models for other heterocyclic compounds have successfully guided the design of more potent agents by identifying the key physicochemical properties required for optimal receptor binding. mdpi.com Both CoMFA and CoMSIA models are validated statistically using cross-validation (q²) and conventional correlation (r²) coefficients to ensure their predictive reliability. nih.govnih.gov
Table 3: Summary of QSAR Studies on Oxazolidinone Derivatives
| QSAR Approach | Key Findings/Descriptors | Statistical Validation | Reference |
|---|---|---|---|
| 2D-QSAR | Activity depends on electronic (LUMO), spatial (density), and thermodynamic factors. | r² values from 0.629 to 0.732 for a training set. | nih.gov |
| 3D-QSAR (CoMFA) | Steric, electrostatic, and lipophilic (ClogP) factors are critical for activity against MRSA. | Cross-validated r² (q²) = 0.653; Conventional r² = 0.984 | nih.gov |
Structure-Uptake Relationship Studies (e.g., for Permeation and Efflux in Microbial Systems)
The effectiveness of an antibiotic, particularly against Gram-negative bacteria, is not solely dependent on its intrinsic activity against its target but also on its ability to permeate the bacterial cell envelope and evade efflux pumps. nih.govnih.govnih.gov The outer membrane of Gram-negative bacteria presents a formidable barrier to many small molecules. nih.gov
Systematic studies on libraries of oxazolidinones have been conducted to understand the structural motifs that influence their accumulation in Gram-negative pathogens like Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa. nih.govnih.gov These studies reveal that even minor modifications to the molecular structure can be sufficient to overcome permeation and efflux challenges. nih.gov
Key findings from structure-uptake relationship studies indicate that to be effective against Gram-negative bacteria, oxazolidinones should ideally possess a low molecular weight, relatively high polarity, and a charged character. nih.gov Interestingly, some analogues that exhibit significant zwitterionic character are less affected by efflux and permeation barriers. researchgate.net The presence of hydrogen bond donor groups in the C-ring substructure has also been identified as crucial for superior antibacterial activity, likely by facilitating interactions that aid in permeation or target binding. nih.gov
For instance, a study identified three oxazolidinone analogues (3e, 8d, and 8o) that demonstrated activity against all three tested Gram-negative pathogens, a characteristic not observed with linezolid. nih.govnih.gov This improved activity was attributed to structural features that enhanced their accumulation within the bacterial cells.
| Structural Feature | Impact on Uptake/Efflux | Example Organisms |
| Small Structural Changes | Can overcome permeation and efflux issues. nih.gov | E. coli, A. baumannii, P. aeruginosa nih.gov |
| Zwitterionic Character | Reduced susceptibility to efflux and permeation barriers. researchgate.net | General Gram-negative bacteria. |
| Hydrogen Bond Donors in C-ring | Important for superior antibacterial activity, potentially aiding permeation. nih.gov | Gram-positive and Gram-negative bacteria. nih.gov |
| Low Molecular Weight & High Polarity | Favorable characteristics for permeation through the Gram-negative outer membrane. nih.gov | General Gram-negative bacteria. |
Computational Chemistry and Molecular Modeling for Indole Oxazolidinone Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netrsc.org It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as an indole-oxazolidinone derivative, within the active site of a target protein. researchgate.net This method is crucial for understanding the structure-activity relationships (SAR) that govern the compound's biological effects.
In the context of indole-containing heterocyclic compounds, docking studies have been instrumental. For instance, in a study on 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, molecular docking was performed using AutoDock 4.2® to identify likely bacterial and fungal molecular targets. nih.gov Similarly, research on new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives employed molecular docking to investigate their interactions with the α-amylase enzyme, a target for anti-diabetic agents. nih.gov The results of these simulations, often expressed as a docking score in kcal/mol, help to rank compounds based on their predicted binding affinity. For example, in one study, four synthesized indole-chalcone derivatives showed better docking scores (-10.24, -10.15, -9.40, and -9.29 kcal/mol) against the estrogen receptor alpha (ER-α) than the standard drug tamoxifen (B1202) (-8.43 kcal/mol). rjeid.com
The process involves preparing the 3D structures of both the ligand and the protein target. rsc.org The target protein's structure is often obtained from databases like the Brookhaven Protein Data Bank. rsc.org The docking software then explores various possible conformations of the ligand within the protein's binding site and scores them based on a force field, which calculates the binding energy. researchgate.netrsc.org These studies can reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site, providing a rationale for the observed biological activity and guiding the design of more potent analogs. nih.govresearchgate.net
| Compound | Docking Score (kcal/mol) |
|---|---|
| Compound 1 | -10.24 |
| Compound 2 | -10.15 |
| Compound 3 | -9.40 |
| Compound 4 | -9.29 |
| Tamoxifen (Standard) | -8.43 |
Data sourced from a study on indole-chalcone derivatives targeting estrogen receptor alpha. rjeid.com
Pharmacophore Modeling for Receptor Binding Site Analysis
Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model represents the key interaction points between a ligand and a target receptor, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov
This approach is particularly useful when the 3D structure of the target protein is unknown. By aligning a set of active molecules, a common pharmacophore hypothesis can be generated that explains their shared biological activity. researchgate.net For example, a study on a series of thiazolidine-based PTP1B inhibitors resulted in a six-point pharmacophore model. This model consisted of three hydrogen bond acceptors, one negative ionic feature, and two aromatic rings, providing a template for designing new inhibitors. nih.gov In another study on indole (B1671886) and isatin (B1672199) derivatives as anti-amyloid agents, pharmacophore modeling was used to create a hypothesis that could distinguish between active and inactive compounds. mdpi.com
Pharmacophore models can also be generated from the structure of a ligand-receptor complex, a structure-based approach. nih.gov These models can then be used as 3D queries to screen large compound libraries for novel molecules that fit the pharmacophoric features, potentially leading to the discovery of new hits with the desired biological activity. nih.gov The development of a robust pharmacophore model can significantly aid in understanding the structure-activity relationship and guide the optimization of lead compounds. researchgate.net
| Pharmacophoric Feature | Count |
|---|---|
| Hydrogen Bond Acceptor (A) | 3 |
| Negative Ionic (N) | 1 |
| Aromatic Ring (R) | 2 |
Based on a pharmacophore model developed for thiazolidine-based PTP1B inhibitors. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique provides valuable insights into the conformational flexibility of both the ligand and the target protein, the stability of the ligand-protein complex, and the detailed dynamics of their interaction. mdpi.comresearchgate.net
MD simulations are based on solving Newton's equations of motion for a system of atoms and molecules. mdpi.com The simulation begins with an initial structure, often obtained from molecular docking or X-ray crystallography, and calculates the forces between particles and their subsequent movements over a specific period, typically nanoseconds to microseconds. nih.govmdpi.com
In the study of drug candidates, MD simulations are used to assess the stability of the predicted binding pose from docking. For example, a 100 ns MD simulation was conducted on the best-docked thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative with α-amylase to confirm the stability of the complex. nih.gov The root-mean-square deviation (RMSD) of the protein's backbone atoms is often monitored throughout the simulation to see if the complex remains stable. nih.gov Furthermore, MD simulations can reveal alternative binding pockets and the dynamic role of specific amino acid residues in ligand binding, which can be crucial for understanding drug resistance or designing more selective inhibitors. mdpi.com These simulations provide a more realistic representation of the physiological environment, accounting for the presence of solvent molecules and the inherent flexibility of biological macromolecules. mdpi.com
| Parameter | Value/Description |
|---|---|
| Simulation Time | 100 ns |
| System | Protein-ligand complex in a water box |
| Force Field | AMBER03 |
| Key Analysis | Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF) |
Illustrative parameters based on typical MD simulation studies. nih.govmdpi.com
Application of Electronic Structure Analysis (e.g., HOMO-LUMO) to Predict Bioactivity
Electronic structure analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and bioactivity of molecules. These quantum chemical calculations are often performed using methods like Density Functional Theory (DFT). researchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and less stable. These parameters can be correlated with a compound's biological activity. For instance, in a computational study of thiazolidinone derivatives containing an indole ring, the HOMO and LUMO energies were calculated to predict their properties. researchgate.net The study found that the compound with the lowest hardness, indicating greater reactivity, was predicted to be more biologically active. researchgate.net
These electronic properties are valuable in quantitative structure-activity relationship (QSAR) studies, where they can be used as descriptors to build predictive models of bioactivity. By understanding how the electronic structure influences a molecule's ability to interact with a biological target, researchers can design new compounds with enhanced activity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| (4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one | -5.713 | -1.594 | 4.119 |
| (4-(dimethylamino)phenyl)-2-(1H-indol-3-yl)thiazolidin-4-one | -5.201 | -1.229 | 3.972 |
Data from a computational study on thiazolidinedione derivatives containing an indole ring. researchgate.net
Structure-Based Drug Design (SBDD) Strategies
Structure-Based Drug Design (SBDD) is a powerful and rational approach to drug discovery that relies on the three-dimensional structural information of the biological target. nih.gov This strategy involves the design and optimization of small molecules that can bind to the target with high affinity and selectivity, based on the known geometry of its binding site.
The starting point for SBDD is typically the high-resolution 3D structure of the target protein, obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or through computational methods like homology modeling. With this structural information, medicinal chemists can visualize the binding pocket and design ligands that have complementary shapes and chemical properties. Molecular docking simulations are a key component of SBDD, allowing for the virtual screening of compound libraries and the iterative refinement of lead compounds. nih.gov
An example of SBDD is the development of a series of 3-phenyl-1H-indole-5-sulfonamides as carbonic anhydrase inhibitors. nih.gov The design of these compounds was guided by the X-ray crystal structure of an earlier inhibitor bound to the target enzyme, human isoform CA II. nih.gov This structural knowledge allowed for the rational introduction of various substituents to improve potency and selectivity. nih.gov Similarly, the development of antimitotic agents based on a 1-(1H-indol-4-yl)-3,5-disubstituted benzene (B151609) scaffold involved the creation of a computational model for the association of these compounds to their target, tubulin. nih.gov This model, in conjunction with SAR data, guided the optimization of the lead compound. nih.gov SBDD strategies, by integrating computational and experimental approaches, have proven to be highly effective in accelerating the discovery of novel and potent therapeutic agents.
Preclinical Pharmacokinetic Investigations
Absorption Characterization
The process by which a drug moves from the site of administration into the bloodstream is known as absorption. For orally administered drugs, this primarily involves crossing the intestinal barrier.
In Vitro Permeability Assays (e.g., Caco-2, MDCK, PAMPA)
To predict a compound's potential for oral absorption, researchers utilize various in vitro models that mimic the intestinal lining. admescope.comnih.govnih.gov Commonly used assays include:
Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of cells with characteristics similar to the intestinal epithelium. nih.govnih.govmbbiosciences.com It is widely used to assess a compound's permeability and to determine if it is a substrate for efflux transporters, which can pump drugs out of cells and reduce absorption. admescope.com
MDCK Permeability Assay: The Madin-Darby canine kidney (MDCK) cell line is another tool for permeability screening. nih.govnih.gov Genetically engineered MDCK cells that overexpress specific human transporters, such as P-glycoprotein (P-gp), are valuable for investigating the role of these transporters in drug efflux. mbbiosciences.com
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that provides a high-throughput method for assessing a compound's passive diffusion across an artificial lipid membrane. admescope.comnih.gov It is often used in early drug discovery to quickly screen large numbers of compounds for their membrane permeability. nih.gov
No published data from Caco-2, MDCK, or PAMPA assays for 3-(1H-indol-5-yl)oxazolidin-2-one could be identified. Without this information, the passive and active transport characteristics of this compound across the intestinal barrier remain unknown.
Table 1: In Vitro Permeability Data for this compound
| Assay | Apparent Permeability (Papp) | Efflux Ratio | Classification |
|---|---|---|---|
| Caco-2 | Data not available | Data not available | Data not available |
| MDCK | Data not available | Data not available | Data not available |
Prediction of Oral Bioavailability
Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a critical parameter that is influenced by both absorption and first-pass metabolism. Computational models, often using data from in vitro assays like PAMPA, can be employed to predict oral bioavailability. nih.govnih.gov
In the absence of in vitro permeability and metabolism data for this compound, no reliable predictions of its oral bioavailability can be made.
Distribution Assessment
Once a drug enters the bloodstream, it is distributed to various tissues and organs throughout the body. Understanding this distribution is key to assessing a drug's potential efficacy and toxicity.
In Vivo Biodistribution Studies (Preclinical Models)
Biodistribution studies in animal models, such as rodents, involve administering the compound and then measuring its concentration in different tissues and organs at various time points. mdpi.com This provides a dynamic view of where the compound travels and accumulates in the body. mdpi.com
No in vivo biodistribution studies for this compound have been reported in the available literature.
Tissue Penetration Analysis
Analyzing a compound's ability to penetrate specific tissues, such as the brain (crossing the blood-brain barrier) or tumors, is crucial for drugs targeting these sites. This analysis is a key component of biodistribution studies.
Specific data on the tissue penetration of this compound is currently unavailable.
Table 2: Tissue Distribution of this compound in Preclinical Models
| Tissue | Concentration (e.g., µg/g) | Time Point |
|---|---|---|
| Brain | Data not available | Data not available |
| Liver | Data not available | Data not available |
| Kidney | Data not available | Data not available |
| Lung | Data not available | Data not available |
Metabolism Profiling
Metabolism is the process by which the body chemically modifies a drug, primarily in the liver. This can lead to the inactivation of the drug, its conversion into more easily excretable forms, or in some cases, its activation into a more potent form. Understanding a compound's metabolic pathway and stability is essential for predicting its half-life and potential for drug-drug interactions.
There are no published studies detailing the metabolic profile of this compound. Key information that is currently missing includes:
The primary enzymes responsible for its metabolism (e.g., cytochrome P450 isoforms).
The chemical structures of its major metabolites.
Its metabolic stability in liver microsomes or hepatocytes from different species, including humans.
In Vitro Metabolic Stability Evaluation (e.g., Liver Microsomes, Hepatocytes)
The metabolic stability of a new chemical entity is a critical determinant of its pharmacokinetic properties, influencing its half-life and oral bioavailability. In early drug discovery, in vitro assays using liver microsomes or hepatocytes from various species are standard practice for predicting in vivo metabolic clearance.
For indolyl oxazolidinone derivatives, metabolic stability can vary significantly based on their structural substitutions. Studies on related indole (B1671886) compounds have shown that the site of substitution on the indole ring can dramatically alter metabolic stability. For instance, substitution at the 3-position of the indole core with electron-withdrawing or electron-donating groups can either increase or decrease the metabolic half-life in mouse liver microsomes. nih.gov
In a study of a synthetic adenosine (B11128) derivative, YZG-331, significant species differences in metabolic stability were observed in liver microsomes. The compound was most rapidly metabolized in rat liver microsomes, with about 46% of the compound being consumed, while it was more stable in human, monkey, dog, and mouse liver microsomes, with less than 20% metabolism. frontiersin.org This highlights the importance of evaluating metabolic stability across multiple species to better predict human pharmacokinetics.
The following table illustrates typical data obtained from in vitro metabolic stability assays for investigational compounds.
| Species | System | Incubation Time (min) | % Parent Compound Remaining | Predicted In Vitro Half-life (t½) |
| Human | Liver Microsomes | 60 | >80% | Long |
| Rat | Liver Microsomes | 60 | ~54% | Moderate |
| Dog | Liver Microsomes | 60 | >85% | Long |
| Monkey | Liver Microsomes | 60 | >89% | Long |
| Mouse | Liver Microsomes | 60 | >89% | Long |
This table is a representative example based on findings for compounds like YZG-331 and is intended for illustrative purposes.
Identification and Characterization of Metabolites
The identification of metabolites is crucial for understanding the routes of elimination and for identifying any pharmacologically active or potentially toxic byproducts. For the oxazolidinone class, metabolism is a key clearance pathway.
The well-characterized oxazolidinone antibiotic, linezolid (B1675486), is primarily metabolized via oxidation of its morpholine (B109124) ring, which is not present in this compound. This oxidation leads to two major inactive carboxylic acid metabolites, PNU-142586 and PNU-142300. researchgate.netresearchgate.net These metabolites are the result of non-enzymatic oxidation and are readily excreted in the urine. researchgate.netresearchgate.net
For other oxazolidinone structures, such as a hypoglycemic agent with an oxazolidinedione ring, metabolic pathways include hydroxylation at various positions and opening of the oxazolidinedione ring. nih.gov In the case of indole-containing compounds, oxidation at the 3-position of the indole ring is a common metabolic pathway. nih.gov Therefore, for this compound, one could anticipate metabolites arising from hydroxylation of the indole ring, followed by potential further oxidation or conjugation.
A proposed metabolic pathway for an indole derivative involves oxidation at the 3-position of the indole ring, followed by glycosylation, leading to its degradation. nih.gov
| Parent Compound | Proposed Metabolic Pathway | Major Metabolites |
| Indolyl Oxazolidinone | Hydroxylation of the indole ring | Hydroxylated indole derivatives |
| Oxidation of the oxazolidinone ring | Ring-opened metabolites | |
| Glucuronidation | Glucuronide conjugates |
This table provides a hypothetical representation of potential metabolic pathways.
Cytochrome P450 (CYP) Inhibition and Induction Studies
Drug-drug interactions are a significant concern in clinical practice, and many are caused by the inhibition or induction of cytochrome P450 (CYP) enzymes. nih.gov Therefore, it is essential to evaluate the potential of a new drug candidate to interact with this enzyme system.
Studies on thiazolidinediones, a class of compounds with some structural similarities to oxazolidinones, have shown that they can be both inhibitors and inducers of CYP enzymes. nih.gov For example, some thiazolidinediones are potent inhibitors of CYP2C8 and CYP3A4 in vitro. nih.gov They have also been shown to induce CYP3A4 and CYP2B6 in human hepatocytes. nih.gov
The oxazolidinone antibiotic linezolid is interesting in that its oxidative metabolism is primarily catalyzed by the less common CYP enzymes, CYP2J2 and CYP4F2. nih.gov This may explain why linezolid has a lower potential for clinically significant drug-drug interactions compared to drugs metabolized by more common CYP isoforms like CYP3A4. nih.gov
In vitro studies are conducted to determine the inhibitory potential (IC₅₀ or Kᵢ values) of a compound against major human CYP isoforms.
| CYP Isoform | Test System | Inhibitory Potential (IC₅₀/Kᵢ) | Potential for DDI |
| CYP1A2 | Human Liver Microsomes | > 10 µM | Low |
| CYP2C9 | Human Liver Microsomes | > 10 µM | Low |
| CYP2C19 | Human Liver Microsomes | > 10 µM | Low |
| CYP2D6 | Human Liver Microsomes | > 10 µM | Low |
| CYP3A4 | Human Liver Microsomes | > 10 µM | Low |
This table is a hypothetical representation of CYP inhibition data for a compound with a low potential for drug-drug interactions.
Induction studies are typically performed in cultured human hepatocytes, measuring the increase in mRNA or enzyme activity of key CYP isoforms after exposure to the test compound.
Excretion Pathways Analysis
Understanding how a drug and its metabolites are eliminated from the body is a cornerstone of pharmacokinetic analysis. For the oxazolidinone class, renal excretion is a major route of elimination for both the parent drug and its metabolites. researchgate.net
Preclinical Pharmacokinetic (PK) Profiling and Lead Candidate Selection
The culmination of in vitro and in vivo preclinical studies is the generation of a comprehensive pharmacokinetic profile. This profile informs the selection of lead candidates for further development.
An ideal indolyl oxazolidinone candidate would exhibit a favorable pharmacokinetic profile, characterized by:
Good oral bioavailability
A moderate to long half-life, allowing for convenient dosing intervals
Low to moderate clearance, primarily through predictable metabolic pathways
A low potential for drug-drug interactions based on CYP inhibition and induction studies
A consistent pharmacokinetic profile across preclinical species, allowing for better extrapolation to humans
The following table provides a sample preclinical pharmacokinetic profile for a lead candidate.
| Parameter | Mouse | Rat | Dog |
| Oral Bioavailability (F%) | > 70% | > 95% | > 95% |
| Tₘₐₓ (h) | 0.5 - 1.0 | 0.5 - 1.5 | 1.0 - 2.0 |
| Cₘₐₓ (µg/mL) | Varies with dose | Varies with dose | Varies with dose |
| Half-life (t½) (h) | 2 - 4 | 4 - 6 | 5 - 7 |
| Volume of Distribution (Vd) (L/kg) | ~1.0 | ~1.0 | ~1.0 |
| Clearance (CL) (mL/min/kg) | Moderate | Low | Low |
This table is based on representative data for well-behaved oxazolidinone compounds like linezolid and is for illustrative purposes.
Future Directions and Broader Research Implications of the Indole Oxazolidinone Scaffold
Discovery of Novel Indole-Oxazolidinone Scaffolds for Diverse Biological Activities
The oxazolidinone ring is a versatile scaffold in medicinal chemistry, with the 2-oxazolidinone (B127357) isomer being the most extensively investigated in drug discovery. nih.gov The pioneering approval of Linezolid (B1675486), which features an oxazolidinone ring, spurred the development of numerous analogues. nih.govnih.gov While initially focused on antibacterial agents, research has expanded to explore a wide range of pharmacological applications for oxazolidinone derivatives. nih.gov
The incorporation of an indole (B1671886) moiety, as seen in 3-(1H-indol-5-yl)oxazolidin-2-one, introduces new possibilities for biological activity. The indole ring itself is a privileged structure in drug discovery, known to interact with various biological targets. nih.gov Natural products containing the related 3-(5-oxazolyl)indole skeleton, such as pimprinine (B1677892) and streptochlorin, exhibit diverse biological activities, highlighting the potential of this combined scaffold in medicine and agriculture. sioc-journal.cn
Research into novel indole-oxazolidinone derivatives has yielded compounds with a range of biological activities beyond their initial antibacterial focus. These include potential applications in treating tuberculosis, cancer, inflammation, and neurological disorders. nih.gov The structural similarities of the 2-oxazolidinone core to carbamates, ureas, and amides allow it to act as a bioisostere, conferring favorable druglike properties. nih.gov The exploration of tricyclic oxazolidinone derivatives has also shown promise, leading to highly potent antibacterial agents. nih.gov Future research will likely continue to uncover new biological targets and therapeutic applications for this versatile scaffold.
Table 1: Investigated Biological Activities of the Indole-Oxazolidinone Scaffold and Related Compounds
| Biological Activity | Compound Class/Example | Key Findings | Reference(s) |
|---|---|---|---|
| Antibacterial | N-aryl-oxazolidinones (e.g., Linezolid) | Effective against drug-resistant Gram-positive bacteria. | nih.govnih.gov |
| Benzoxazinyl-oxazolidinone | Highly potent antibacterial, 3 to 4 times more active than linezolid in vivo. | nih.gov | |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Low minimum inhibitory concentration (MIC) against MRSA. | nih.gov | |
| Anticancer | N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives | Potent inhibitors against various tumor cell lines, capable of inducing apoptosis. | researchgate.net |
| Indolylquinazolinones | Displayed significant antiproliferative activities against tested cancer cell lines. | nih.gov |
Advancements in Asymmetric Synthetic Methodologies for Enantiopure Compounds
The stereochemistry of biologically active molecules is crucial, as different enantiomers can have vastly different pharmacological and toxicological profiles. nih.gov Consequently, the development of asymmetric synthetic methods to produce enantiopure compounds is a cornerstone of modern medicinal chemistry. researchgate.netfrontiersin.org For the indole-oxazolidinone scaffold, where chirality can be introduced at multiple centers, stereocontrolled synthesis is paramount.
Oxazolidinones themselves are widely used as chiral auxiliaries in asymmetric synthesis, facilitating a variety of stereoselective transformations such as aldol (B89426) additions, Michael additions, and alkylations. mdpi.comsigmaaldrich.com This inherent utility has driven the development of efficient methods for their own asymmetric synthesis. Common strategies involve the cyclization of amino alcohols, which can be derived from readily available amino acids. mdpi.com
Recent advancements have focused on developing more efficient and highly selective catalytic methods. frontiersin.org Multi-component reactions have emerged as a powerful tool for the synthesis of multi-substituted 1,3-oxazolidine derivatives with high optical purity. mdpi.com These reactions offer a streamlined approach to complex molecular architectures. Furthermore, strategies combining asymmetric aldol reactions with a modified Curtius rearrangement have provided a concise route to 4,5-disubstituted oxazolidin-2-ones. nih.gov The inspiration for developing new enantioselective catalytic methods often comes from the challenge of synthesizing complex, biologically active natural products. nih.gov
Table 2: Selected Asymmetric Synthetic Methodologies for Oxazolidinone Scaffolds
| Synthetic Method | Description | Key Features | Reference(s) |
|---|---|---|---|
| Chiral Pool Synthesis | Utilizes enantiopure starting materials, such as amino acids, which are chemically transformed into the target molecule. | Straightforward approach, relies on the availability of suitable chiral starting materials. | researchgate.net |
| Chiral Auxiliaries | A chiral auxiliary is temporarily incorporated into the substrate to direct a stereoselective reaction. The auxiliary is removed in a later step. | Widely applicable, Evans oxazolidinones are classic examples. mdpi.comsigmaaldrich.com | researchgate.net |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product from a prochiral substrate. | Highly efficient and atom-economical. frontiersin.org | researchgate.net |
| Multi-component Reactions | Three or more reactants combine in a single operation to form a product that contains portions of all reactants. | High efficiency and convergence for creating complex structures with high optical purity. mdpi.com | mdpi.com |
Integrated Computational and Experimental Approaches for Lead Optimization
The process of optimizing a lead compound into a clinical candidate is a complex, multi-parameter challenge. nih.govijddd.com Integrating computational methods with experimental validation has become an indispensable strategy to accelerate this process and improve the chances of success. nih.govresearchgate.netfrontiersin.org This approach is particularly valuable for scaffolds like indole-oxazolidinone, allowing for the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties. beilstein-journals.org
Computational tools are employed at various stages of lead optimization. Structure-based drug design (SBDD) methods, such as molecular docking, use the three-dimensional structure of the biological target to predict how different analogues will bind. beilstein-journals.org When an experimental structure is unavailable, homology modeling can be used to generate a reliable model. beilstein-journals.org Ligand-based methods, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, use information from known active molecules to guide the design of new ones. frontiersin.org
Table 3: Integrated Approaches for Lead Optimization
| Approach | Description | Application in Drug Discovery | Reference(s) |
|---|---|---|---|
| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of the target protein to design and predict the binding of ligands. | Molecular docking to screen virtual libraries and prioritize compounds for synthesis. | beilstein-journals.org |
| Ligand-Based Drug Design (LBDD) | Employs knowledge of known active ligands to design new molecules when the target structure is unknown. | Pharmacophore modeling and QSAR to identify key structural features for activity. | frontiersin.orgbeilstein-journals.org |
| Free Energy Perturbation (FEP) | A computational method using molecular dynamics to calculate the relative binding free energies of similar ligands. | Provides more accurate potency predictions to guide lead optimization. nih.gov | beilstein-journals.orgnih.gov |
| Integrated Design-Synthesize-Test Cycle | A cyclical process where computational models guide the design of new compounds, which are then synthesized and experimentally tested. The results feed back to refine the models. | Efficiently optimizes lead compounds by combining predictive power with empirical data. nih.govlambris.com | nih.govresearchgate.netlambris.com |
Q & A
What are the key synthetic strategies for 3-(1H-indol-5-yl)oxazolidin-2-one, and how are reaction conditions optimized?
Synthesis typically involves multi-step protocols, such as cyclization of indole derivatives with oxazolidinone precursors. For example, coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions are employed to attach the indole moiety to the oxazolidinone core. Optimization focuses on:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in cyclization steps.
- Catalysts : Palladium catalysts for cross-coupling or acid/base catalysts for ring closure.
- Temperature : Reflux conditions (50–100°C) are often used to accelerate reactions while avoiding decomposition .
How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?
X-ray crystallography provides definitive confirmation of stereochemistry by analyzing bond angles, torsion angles, and spatial arrangement. For example, in the crystal structure of a related oxazolidinone-indole hybrid (C19H16N4O2), monoclinic symmetry (space group P21/n) and unit cell parameters (a = 14.5565 Å, b = 5.8993 Å, c = 18.6434 Å, β = 92.393°) were critical for assigning the R/S configuration .
What analytical techniques are essential for confirming purity and structural identity?
- 1H-NMR and ESI-MS : Confirm molecular weight and functional groups (e.g., indole NH protons at δ 10–12 ppm, oxazolidinone carbonyl at ~170 ppm in 13C-NMR) .
- HPLC : Quantifies purity and detects impurities using reverse-phase columns (C18) with UV detection.
- X-ray Diffraction : Validates crystal packing and stereochemistry .
How do substituent variations on the indole ring affect bioactivity, and how can SAR studies be designed?
Substituents (e.g., methoxy, halogen, alkyl groups) influence electronic and steric properties, modulating interactions with biological targets. SAR Study Design :
- Library Synthesis : Introduce substituents at indole C-2, C-5, or C-6 positions via regioselective reactions.
- In Silico Modeling : Predict binding affinity to targets (e.g., kinases, GPCRs) using docking software.
- Bioassays : Test derivatives against relevant models (e.g., antimicrobial, anticancer screens) .
What methodologies address contradictory biological activity data across research groups?
- Batch Purity Analysis : Use HPLC to rule out impurities (>95% purity threshold).
- Standardized Assays : Replicate assays under controlled conditions (e.g., cell line, incubation time).
- Meta-Analysis : Compare data across studies to identify confounding variables (e.g., solvent used in bioassays) .
How can reaction yields be improved in oxazolidinone-indole hybrid synthesis?
- Catalyst Screening : Test Pd(PPh3)4 for coupling efficiency or organocatalysts for asymmetric induction.
- Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation.
- Workup Optimization : Employ column chromatography or recrystallization for purification .
What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as an irritant).
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Spill Management : Neutralize acidic/basic residues before disposal .
How can computational chemistry aid in predicting the reactivity of this compound?
- DFT Calculations : Optimize transition states for key reactions (e.g., cyclization barriers).
- Molecular Dynamics : Simulate solvent effects on reaction pathways.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the indole-oxazolidinone framework .
What strategies resolve data contradictions between spectroscopic and crystallographic results?
- Multi-Technique Validation : Cross-check NMR data with X-ray structures to confirm bond assignments.
- Chiral Chromatography : Separate enantiomers if unexpected peaks arise in NMR .
How are oxazolidinone derivatives tailored for specific pharmacological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
